molecular formula C4H10N2O B1223007 1,4-Diamino-2-butanone dihydrochloride CAS No. 3660-09-1

1,4-Diamino-2-butanone dihydrochloride

Cat. No. B1223007
CAS RN: 3660-09-1
M. Wt: 102.14 g/mol
InChI Key: ODANWMOQWMHGCY-UHFFFAOYSA-N
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Description

1,4-Diamino-2-butanone dihydrochloride is used as a media supplement for the growth of B.pertussis and B. bronchiseptica .


Synthesis Analysis

The synthesis of 1,4-Diamino-2-butanone dihydrochloride involves various chemical reactions. It has been found that the substrate possessing an electron-donating group in the benzene ring could provide 2-amino-2-butene-1,4-diones in good yield . It acts as a substrate for the determination of key enzymes like trypsin and chymotrypsin .


Molecular Structure Analysis

The molecular formula of 1,4-Diamino-2-butanone dihydrochloride is C4H12Cl2N2O. The molecular weight is 175.06 g/mol .


Chemical Reactions Analysis

1,4-Diamino-2-butanone dihydrochloride undergoes phosphate-catalyzed enolization at physiological pH and subsequent superoxide radical-propagated aerobic oxidation . It is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .


Physical And Chemical Properties Analysis

1,4-Diamino-2-butanone dihydrochloride is a white crystalline solid with a high solubility in water and a relatively high melting point . It exhibits basic properties and can form salts with strong acids .

Scientific Research Applications

Media Supplement for Bacterial Growth

1,4-Diamino-2-butanone dihydrochloride has been used as a media supplement for the growth of Bordetella pertussis and Bordetella bronchiseptica . These bacteria are known to cause whooping cough and bronchitis respectively. The compound provides essential nutrients that promote the growth of these bacteria in laboratory settings.

2. Detection and Quantification of Amino Acids and Peptides This compound serves as a crucial reagent in scientific research for the detection and quantification of amino acids and peptides . It can react with these biomolecules under specific conditions, producing a detectable signal that can be measured and correlated with the concentration of the target molecule.

Substrate for Enzyme Determination

1,4-Diamino-2-butanone dihydrochloride acts as a substrate for the determination of key enzymes like trypsin and chymotrypsin . These enzymes play a crucial role in protein digestion, and their activity can be measured by monitoring the reaction with this compound.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is recommended to avoid contact with skin and eyes, do not breathe dust, and handle the product only in a closed system or provide appropriate exhaust ventilation .

properties

IUPAC Name

1,4-diaminobutan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-2-1-4(7)3-6;;/h1-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRKYQXFDHZZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3660-09-1
Record name 1,4-diaminobutan-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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